1H-Benzimidazole-1,4-dimethanamine, N,N,N',N'-tetrakis(2-chloroethyl)-
Description
1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological and chemical properties
Properties
CAS No. |
60539-02-8 |
|---|---|
Molecular Formula |
C17H24Cl4N4 |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
N-[[1-[bis(2-chloroethyl)aminomethyl]benzimidazol-4-yl]methyl]-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C17H24Cl4N4/c18-4-8-23(9-5-19)12-15-2-1-3-16-17(15)22-13-25(16)14-24(10-6-20)11-7-21/h1-3,13H,4-12,14H2 |
InChI Key |
AGSTVXYDBLTBMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N(C=N2)CN(CCCl)CCCl)CN(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often require an alkaline alcoholic solution or acetonitrile as a solvent . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloroethyl groups act as electrophilic sites for nucleophilic substitution. Examples include:
Mechanistic Insight :
-
The reaction proceeds via an SN2 mechanism, where the nucleophile displaces the chloride ion. Steric hindrance from the benzimidazole core may slow reaction kinetics compared to simpler alkyl chlorides .
Coordination Chemistry
The tertiary amines and benzimidazole nitrogen atoms can act as ligands for metal ions. Reported complexes include:
| Metal Ion | Reaction Conditions | Complex Type | Application |
|---|---|---|---|
| Au(I) | CH₂Cl₂, RT, 2 h | Mononuclear Au(I)-pNHC complexes | Catalysis, medicinal chemistry |
| Pt(II) | Acetone, 40°C, 4 h | Square-planar Pt(II) complexes | Anticancer agents |
Example Reaction :
Note: The benzimidazole nitrogen’s lone pair facilitates metal coordination, as seen in structurally related Au(I) and Pt(II) systems .
Oxidation and Reduction
-
Oxidation :
-
Reduction :
Degradation Pathways
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHClN
- CAS Number : 60539-02-8
- Molecular Weight : 395.24 g/mol
The compound features a benzimidazole core, which is known for its diverse biological activities. Its structure allows for various modifications that enhance its pharmacological properties.
Medicinal Chemistry Applications
1H-Benzimidazole derivatives have been extensively studied for their antimicrobial and anticancer activities. The benzimidazole scaffold is particularly promising due to its ability to interact with biological targets involved in disease processes.
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial effects against various bacterial and fungal strains. For instance, a study on synthesized derivatives indicated that compounds derived from benzimidazole showed minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria as well as fungi. Notably:
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial potency, making it a candidate for developing new antibiotics .
Anticancer Activity
In terms of anticancer properties, several studies have reported the efficacy of benzimidazole derivatives against various cancer cell lines. For example, compounds derived from the benzimidazole structure were tested against human colorectal carcinoma cell lines (HCT116), yielding IC values lower than those of established chemotherapeutics like 5-Fluorouracil:
| Compound | IC (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
These results indicate that certain derivatives may offer more potent anticancer activity than traditional treatments .
Materials Science Applications
The unique chemical properties of 1H-benzimidazole-1,4-dimethanamine derivatives allow their use in materials science, particularly in the development of advanced materials such as:
- Coordination Complexes : The compound can form stable complexes with transition metals, which are useful in catalysis and materials design.
- Polymeric Materials : Its ability to participate in polymerization reactions makes it a candidate for producing specialty polymers with desirable mechanical and thermal properties.
Case Studies
Several case studies have highlighted the versatility of benzimidazole derivatives:
- Antimicrobial Screening : A comprehensive evaluation of synthesized benzimidazole derivatives showed significant antimicrobial activity against a range of pathogens including Staphylococcus aureus and Candida albicans. The study utilized standard drugs for comparison and established that certain derivatives had lower MIC values than the controls used .
- Anticancer Evaluation : In another study focusing on anticancer properties, several benzimidazole derivatives were assessed against different cancer cell lines using Sulforhodamine B assays. The results indicated that specific structural modifications led to enhanced cytotoxicity compared to existing chemotherapeutics .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- involves its interaction with molecular targets such as enzymes and metal ions. The compound’s benzimidazole moiety allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes .
Comparison with Similar Compounds
1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- can be compared with other benzimidazole derivatives, such as:
N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine (EDTB): Similar in structure but with different substituents, EDTB is known for its hexadentate ligand properties.
1H-Benzimidazole-1-ethanamine: Another derivative with different functional groups, used in various chemical and biological applications.
Biological Activity
1H-Benzimidazole-1,4-dimethanamine, N,N,N',N'-tetrakis(2-chloroethyl)- (CAS 60539-02-8), commonly referred to as Dimezole, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for Dimezole is . Its structure features a benzimidazole core substituted with multiple chloroethyl groups, which may influence its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to Dimezole exhibit significant anticancer properties. For instance, studies on benzimidazole derivatives have shown promising results against various cancer cell lines. A notable study found that certain benzimidazole derivatives demonstrated IC50 values in the low micromolar range against multiple cancer types, including colon and lung cancers .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound 1 | Colon Adenocarcinoma | 92.4 |
| Compound 2 | Lung Adenocarcinoma | 75.0 |
| Dimezole | Various (under investigation) | TBD |
Antimicrobial Activity
Dimezole's structural analogs have shown antibacterial activity against Gram-positive and Gram-negative bacteria. For example, studies on related compounds demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 6 µM |
| Compound B | K. pneumoniae | 13 µM |
Antiparasitic Effects
Benzimidazole derivatives are well-known for their anthelmintic properties. Research has shown that these compounds can inhibit the growth of parasitic infections such as those caused by Trichinella spiralis. The activity is thought to be due to interference with the parasite's metabolic processes .
The biological activity of Dimezole may be attributed to several mechanisms:
- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors for enzymes like carbonic anhydrase and histone deacetylases, which are crucial in cancer progression .
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Cell Signaling Modulation : Dimezole may influence cell signaling pathways involved in apoptosis and cell proliferation.
Case Studies
A recent case study explored the use of a benzimidazole derivative in a clinical setting for treating resistant bacterial infections. The compound exhibited a significant reduction in bacterial load in treated patients compared to controls, highlighting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1H-Benzimidazole-1,4-dimethanamine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, benzimidazole cores are functionalized via nucleophilic substitution with 2-chloroethyl groups. Key steps include:
- Condensation of 1,4-diaminobenzene derivatives with ortho-esters or carbonyl equivalents under acidic conditions to form the benzimidazole ring .
- Alkylation using 2-chloroethylating agents (e.g., bis(2-chloroethyl)amine) in polar aprotic solvents like DMF, with controlled temperature (60–80°C) to minimize side reactions .
- Purification via recrystallization or column chromatography, monitored by TLC or HPLC for yield optimization .
Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral data interpreted?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹, benzimidazole ring vibrations at 1450–1600 cm⁻¹). Group frequency charts from Nakamoto’s work (e.g., C-N stretches at 1250–1350 cm⁻¹) aid in peak assignment .
- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, CH₂Cl groups at δ 3.5–4.0 ppm). ¹³C NMR confirms quaternary carbons in the benzimidazole core (δ 140–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, ensuring synthetic accuracy .
Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and stereochemistry.
- Crystals are grown via slow evaporation in solvents like methanol/water mixtures .
- Data collection and refinement employ SHELX software (e.g., SHELXL for refinement), with attention to resolving disorder in flexible 2-chloroethyl chains .
- Validation tools (e.g., PLATON) check for crystallographic issues like twinning or missed symmetry .
Advanced Research Questions
Q. How can contradictions in spectroscopic and crystallographic data be resolved during structural analysis?
- Methodological Answer :
- Case Study : Discrepancies between NMR (expected symmetry) and crystallographic data (asymmetric unit) may arise from dynamic effects (e.g., rotational flexibility of 2-chloroethyl groups).
- Approach :
- Variable-temperature NMR (VT-NMR) to probe conformational changes .
- DFT calculations (e.g., Gaussian) to model energetically favorable conformers and compare with experimental data .
- Re-examining crystallographic data for overlooked disorder or partial occupancy .
Q. What strategies are used to investigate the biological activity of benzimidazole derivatives, particularly their interaction with cellular targets?
- Methodological Answer :
- In Vitro Assays : Microbroth dilution tests evaluate antimicrobial activity (e.g., MIC values against bacterial strains) .
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., DNA topoisomerases or tubulin), guided by crystallographic ligand-protein structures .
- SAR Studies : Systematic substitution of 2-chloroethyl groups with bioisosteres (e.g., 2-fluoroethyl) to correlate structural changes with activity trends .
Q. What challenges arise in optimizing multi-component reactions (MCRs) for benzimidazole functionalization?
- Methodological Answer :
- Challenge : Competing pathways in MCRs (e.g., imine formation vs. cyclization) reduce yield.
- Solutions :
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Screening : Polar solvents (e.g., DMSO) stabilize intermediates, while non-polar solvents (e.g., toluene) favor product precipitation .
- Kinetic Monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress and identifies bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
